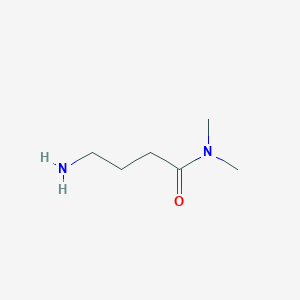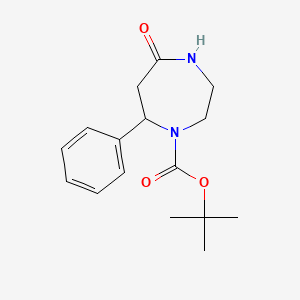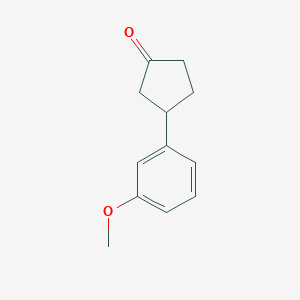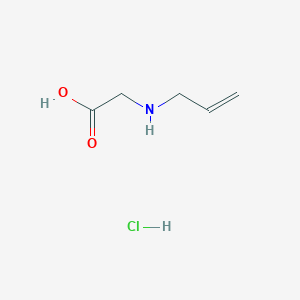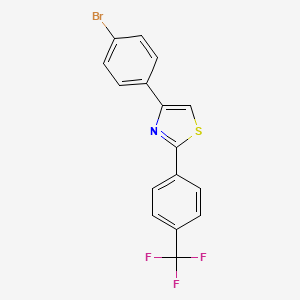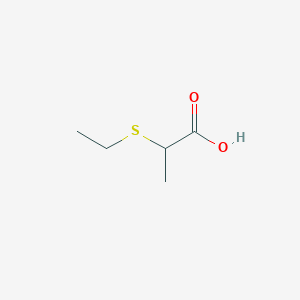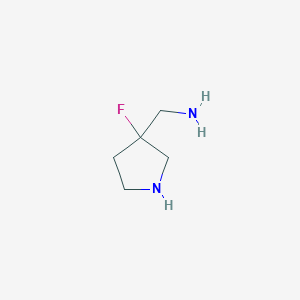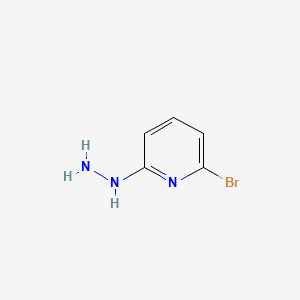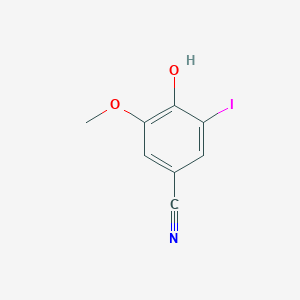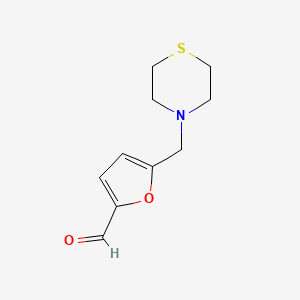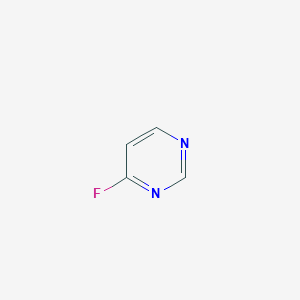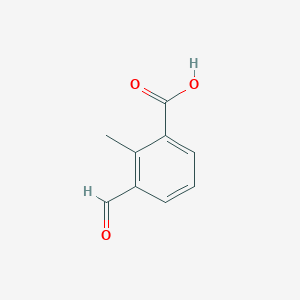![molecular formula C15H15ClN2 B1342759 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937606-13-8](/img/structure/B1342759.png)
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of significant interest due to their pharmacological potential. In the context of 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, we can draw parallels from the synthesis methods described in the provided papers. For instance, the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives involved the attachment of various substituents to the anilino ring, which could be analogous to the synthesis of the compound . Another relevant method is the three-step synthesis of substituted 4-methoxy-1H-quinolin-2-ones, which starts with substituted aniline and involves several reagents such as malonic acid and phosphorous oxychloride . Additionally, the synthesis of 6-Amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride through condensation and cyclization could provide insights into the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray diffraction studies, as mentioned in the synthesis of chromeno[4,3-b]quinolines, provide strong evidence for the established structures of these compounds . The molecular modeling of 9-anilinothiazolo[5,4-b]quinoline derivatives also indicated a correlation between hydrophobicity and cytotoxic activity, suggesting that the molecular structure, including hydrophobicity and dipole moment, plays a significant role in the biological activity of these compounds .
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be inferred from the reactions described in the papers. For example, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leading to different isomers of 3-(arylamino)quinolin-2(1H)-ones highlights the potential for various chemical transformations involving quinoline derivatives . The synthesis of chromeno[4,3-b]quinolines from β-chloro carboxyaldehydes and different aniline derivatives also showcases the versatility of reactions that quinoline compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their structure and substituents. The cytotoxic activities of 9-anilinothiazolo[5,4-b]quinoline derivatives against cancer cell lines and their inhibition of human topoisomerase II activity are indicative of their biological properties, which are influenced by the electronic effects and hydrophobicity of the substituents . The purity and structure of synthesized compounds, confirmed by C, H, and N analysis and spectroscopic methods such as Mass, FT-IR, and 1H NMR, are essential for understanding their physical properties .
Applications De Recherche Scientifique
Antimalarial Activity
Research on closely related antimalarial agents, specifically 7-chloro-4-(3',5'-disubstituted anilino)quinolines, has indicated the importance of substituent groups on the anilino moiety for antimalarial activity. These findings suggest that modifications in structures similar to 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline could be explored for optimizing antimalarial properties (Gupta & Prabhakar, 2006).
Synthesis and Characterization
The synthesis of derivatives like 3-(Arylamino)quinolin-2(1H)- and -4(1H)-ones from reactions involving similar structures has been documented. These studies provide insights into the synthesis routes and characterization of quinoline derivatives, which are crucial for developing new compounds with potential applications in material science and pharmaceuticals (Fretz, Gaugler, & Schneider, 2000).
Anti-inflammatory Activity
Compounds derived from chromeno[4,3‐b]quinolines have shown significant anti-inflammatory activity. This suggests that structural analogs, including those related to 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, could be explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents (Hegab et al., 2007).
Anticonvulsant Activity
The synthesis of 5-Phenyl-[1,2,4]-triazolo[4,3-a]quinolines from related chemical reactions has been shown to possess anticonvulsant activities. This indicates that structural derivatives of 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline could be potential candidates for anticonvulsant drug development, highlighting the importance of quinoline derivatives in neurological research (Guan et al., 2009).
Synthesis of Polyamides
The synthesis of novel diamine monomers with pendant quinoline groups, like the synthesis of soluble and thermally stable polyamides from a diamine containing a quinolin-8-yloxy aniline pendant group, showcases the potential of quinoline derivatives in material science. These compounds exhibit excellent solubility and thermal stability, making them useful for various applications in polymer science (Ghaemy & Bazzar, 2010).
Propriétés
IUPAC Name |
5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIRXJGHMJUXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

